![molecular formula C8H11NO3 B2933722 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid CAS No. 1341949-52-7](/img/structure/B2933722.png)
2-(1-Prop-2-enoylazetidin-3-yl)acetic acid
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Overview
Description
“2-(1-Prop-2-enoylazetidin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1341949-52-7 . It has a molecular weight of 169.18 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (1-acryloyl-3-azetidinyl)acetic acid . The InChI code for this compound is 1S/C8H11NO3/c1-2-7(10)9-4-6(5-9)3-8(11)12/h2,6H,1,3-5H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical form of “2-(1-Prop-2-enoylazetidin-3-yl)acetic acid” is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Microbial Production of Propionic Acid
Propionic acid production through microbial pathways, such as those involving propionibacteria, highlights the biotechnological and industrial potential of related compounds. Liu et al. (2012) discuss the challenges and perspectives in microbial propionic acid production, emphasizing the role of genetic and metabolic engineering in enhancing acid tolerance and reducing by-product formation (Liu et al., 2012).
Biotechnological Insights from Propionibacterium Genome
The genome sequencing of Propionibacterium acidipropionici offers insights into its potential for propionic acid production, showcasing genetic traits that support its industrial application. Parizzi et al. (2012) highlight the organism's ability to fix CO2 and its robustness, making it a promising candidate for biochemical pathway development for chemical production (Parizzi et al., 2012).
Pathway Engineering for Improved Production
The pathway engineering of Propionibacterium jensenii for enhanced propionic acid production illustrates the effectiveness of genetic modifications. Liu et al. (2016) report on the improvements achieved by overexpressing certain genes and deleting others to block by-product synthesis, achieving significant increases in propionic acid titer (Liu et al., 2016).
Chemical Synthesis and Corrosion Inhibition
The development of novel amino acid-based corrosion inhibitors showcases the chemical versatility of compounds related to 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid. Srivastava et al. (2017) synthesized inhibitors that demonstrated high efficiency in protecting mild steel against corrosion, indicating the potential for industrial application in materials science (Srivastava et al., 2017).
Aldose Reductase Inhibitory Activity
Research on substituted pyrrol-1-ylacetic acids, which share structural similarities with 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid, indicates their potential in inhibiting aldose reductase enzyme. This enzyme is implicated in diabetic complications, making these compounds of interest for therapeutic applications. Nicolaou and Demopoulos (2003) synthesized derivatives that displayed significant inhibitory activity, suggesting their utility in managing chronic conditions related to diabetes mellitus (Nicolaou & Demopoulos, 2003).
Safety and Hazards
The safety information for “2-(1-Prop-2-enoylazetidin-3-yl)acetic acid” includes several hazard statements: H302, H315, H319, H335 . The compound has a GHS07 pictogram and the signal word is "Warning" . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(1-prop-2-enoylazetidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-4-6(5-9)3-8(11)12/h2,6H,1,3-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTVRSFHSCLBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-enoylazetidin-3-yl)acetic acid |
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